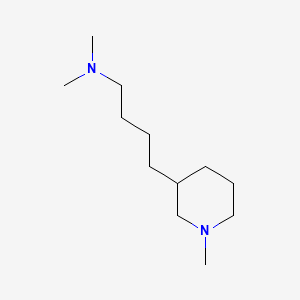
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound that belongs to the class of oxathiolanes This compound is characterized by the presence of an oxathiolane ring, a methanol group, and a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, including the formation of the oxathiolane ring and the attachment of the purine derivative. Common synthetic routes may include:
Step 1: Formation of the oxathiolane ring through a cyclization reaction.
Step 2: Introduction of the methanol group via a substitution reaction.
Step 3: Attachment of the purine derivative through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Temperature: Controlled heating or cooling to maintain reaction stability.
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Purification: Techniques like crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the purine derivative to form different analogs.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a more saturated analog.
Applications De Recherche Scientifique
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane-2-methanol derivatives: Compounds with similar oxathiolane structures but different substituents.
Purine derivatives: Compounds with similar purine structures but different functional groups.
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is unique due to its specific combination of an oxathiolane ring and a purine derivative, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
149819-60-3 |
|---|---|
Formule moléculaire |
C10H13N5O2S |
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
[(2S,5R)-5-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)15(5-14-8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m1/s1 |
Clé InChI |
QFAQTIDGHOEKQI-RQJHMYQMSA-N |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CS[C@H](O3)CO |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3CSC(O3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


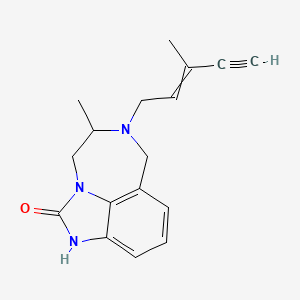
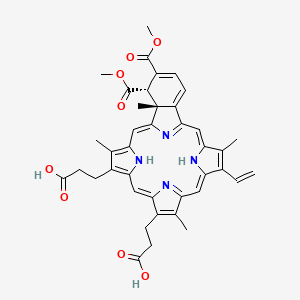
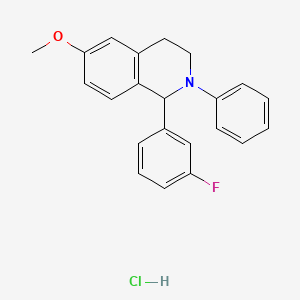
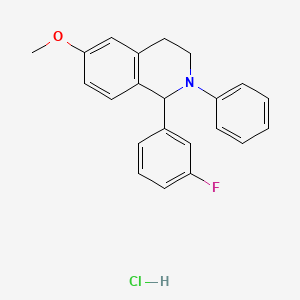

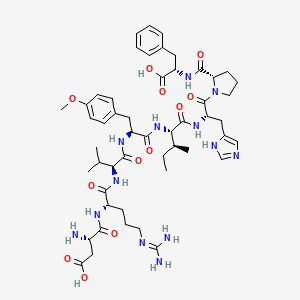
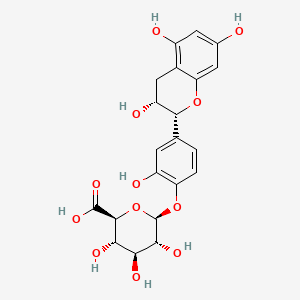

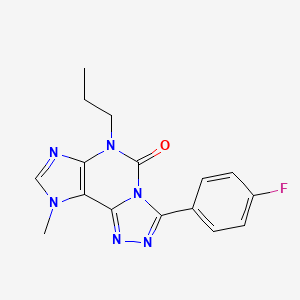
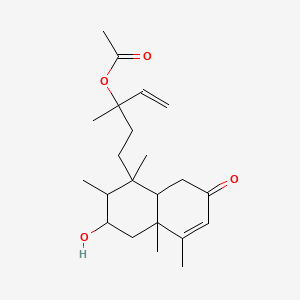
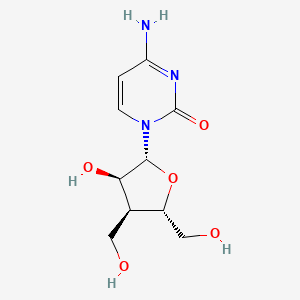
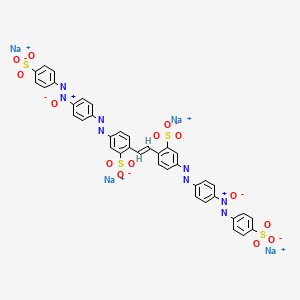
![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
